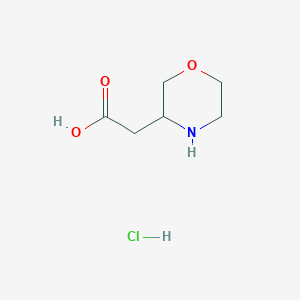

2-(Morpholin-3-yl)acetic acid hydrochloride

説明

2-(Morpholin-3-yl)acetic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO3. It is a hydrochloride salt of morpholin-3-yl-acetic acid and appears as a colorless crystal or white crystalline powder. This compound is soluble in water and some organic solvents such as methanol and ethanol. It is relatively stable at room temperature but may decompose at high temperatures or in the presence of strong oxidants .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-(Morpholin-3-yl)acetic acid hydrochloride can be carried out through the following steps :

Reaction of Morpholine with Acetic Anhydride: Morpholine reacts with acetic anhydride to generate morpholine-3-acetic acid.

Formation of Hydrochloride Salt: The morpholine-3-acetic acid is then reacted with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process typically involves large-scale reactors and controlled environments to ensure consistent product quality .

化学反応の分析

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. Typical protocols involve:

-

Reagents : Methanol, ethanol, or other alcohols with catalytic sulfuric acid or coupling agents like DCC (dicyclohexylcarbodiimide).

-

Conditions : Reflux in anhydrous solvent (e.g., dichloromethane or THF) at 60–80°C for 6–12 hours .

-

Example :

Yields range from 65–85% depending on steric hindrance from the morpholine ring.

Amide Formation

The acid reacts with primary or secondary amines to form amides, a key step in drug derivatization.

-

Reagents : Amines (e.g., benzylamine, aniline) with coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

-

Conditions : Room temperature to 40°C in aprotic solvents (e.g., DMF or acetonitrile) under nitrogen.

-

Product Stability : Resulting amides are stable in aqueous media at pH 4–7 but hydrolyze under strong acidic/basic conditions .

Decarboxylation

Controlled thermal decomposition removes the carboxylic acid group:

-

Conditions : Heating at 150–200°C in inert solvents (e.g., diphenyl ether) or under vacuum .

-

Outcome :

This reaction is critical for synthesizing unsubstituted morpholine analogs.

Salt Formation and Neutralization

The hydrochloride salt can be neutralized to regenerate the free carboxylic acid:

-

Reagents : Aqueous NaOH or NaHCO₃.

-

Conditions : Stirring in water/methanol mixtures at 0–25°C .

-

Applications : Facilitates further reactions requiring deprotonated carboxylate ions, such as nucleophilic substitutions.

Morpholine Ring Modifications

The morpholine ring undergoes selective reactions:

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

-

Example : Reaction with thiourea under acidic conditions yields thiazolidinone derivatives.

-

Conditions : Reflux in ethanol with catalytic p-toluenesulfonic acid (PTSA).

Key Insights from Experimental Data

-

Solvent Effects : Reactions in methyl isobutyl ketone (MIBK) or dichloromethane show higher selectivity due to phase-transfer capabilities .

-

pH Sensitivity : Alkaline conditions (pH 8–12) optimize oxidation and coupling reactions, while acidic media favor esterification .

-

Catalyst Efficiency : TEMPO-radical catalysts enhance oxidation rates by 40% compared to stoichiometric oxidants like CrO₃ .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active morpholine derivatives, though precise yields depend on substituent effects and reaction optimization .

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Morpholin-3-yl)acetic acid hydrochloride is recognized as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates .

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit potential as neuroprotective agents. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine, which is beneficial for cognitive function.

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in biochemical research to study enzyme inhibition mechanisms. Its ability to act as an inhibitor of key enzymes involved in metabolic pathways has made it a subject of interest for researchers investigating metabolic disorders .

Case Study: Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For example, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Pesticide Formulation

Enhancement of Agrochemical Efficacy

In agricultural sciences, this compound is utilized in formulating pesticides. Its ability to improve the solubility and stability of active ingredients enhances the overall effectiveness of agrochemicals, making it an essential component in modern pesticide formulations .

Polymer Chemistry

Building Block for Advanced Materials

this compound serves as a building block in polymer chemistry. It contributes to the synthesis of polymers with unique properties suitable for coatings and adhesives. These polymers often exhibit enhanced mechanical strength and chemical resistance, making them valuable in various industrial applications .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying biomolecules. Its properties facilitate the creation of sensitive assays that are crucial for diagnostics and research purposes .

Data Summary Table

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Neuroprotective agents; acetylcholinesterase inhibition leading to cognitive benefits |

| Biochemical Research | Studies on enzyme inhibition; antimicrobial activity | Effective against E. coli and S. aureus; potential new antimicrobial agents |

| Pesticide Formulation | Enhances solubility and stability of agrochemicals | Improved efficacy in pesticide formulations |

| Polymer Chemistry | Building block for advanced polymers | Enhanced mechanical strength and chemical resistance in coatings and adhesives |

| Analytical Chemistry | Development of sensitive detection methods | Utilized in diagnostics for biomolecule quantification |

作用機序

The mechanism of action of 2-(Morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

類似化合物との比較

Similar Compounds

Morpholin-4-yl-acetic acid hydrochloride: A similar compound with a slightly different structure.

4-Methylmorpholine: Another morpholine derivative with distinct properties.

4-Morpholin-4-ylbutanoic acid: A related compound with an extended carbon chain

Uniqueness

2-(Morpholin-3-yl)acetic acid hydrochloride is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

生物活性

2-(Morpholin-3-yl)acetic acid hydrochloride (2-MAAH) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-MAAH has the molecular formula and a molecular weight of approximately 181.62 g/mol. It appears as a white crystalline solid and is soluble in water. The structure features a morpholine ring, which contributes to its biological activity by enhancing bioavailability and receptor interactions.

While the exact mechanism of action for 2-MAAH remains largely unexplored, preliminary studies suggest it may influence various biological pathways. The morpholine moiety is known to modulate neurotransmitter systems, indicating potential effects on central nervous system receptors. Furthermore, the presence of a carboxylic acid group allows for hydrogen bonding, which may facilitate interactions with biological targets.

Biological Activity

Research indicates that 2-MAAH exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Effects

Preliminary studies have suggested that 2-MAAH may possess anti-inflammatory properties. Its ability to modulate receptor activities related to neurotransmission points towards a potential role in reducing inflammation.

2. Neurotransmitter Modulation

The compound's structure suggests it could interact with neurotransmitter receptors, enhancing its pharmacological profile. This interaction may lead to therapeutic effects in neurological conditions.

3. Pain Relief

In animal models, compounds structurally related to 2-MAAH have demonstrated antinociceptive effects. For instance, derivatives have shown reduced acetic acid-induced writhing responses in mice, indicating potential pain-relief applications .

Comparative Analysis

To better understand the uniqueness of 2-MAAH, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Morpholin-4-yl)acetic acid | Morpholine ring at position 4 | Different receptor interactions |

| (S)-2-(Morpholin-3-yl)acetic acid | Stereoisomer of 2-MAAH | Potentially different biological activity |

| 2-(Piperidin-1-yl)acetic acid | Piperidine ring instead of morpholine | Varying pharmacokinetic profiles |

The specific positioning of the morpholine ring at position three in 2-MAAH may influence its interaction with biological targets differently than other morpholine derivatives.

特性

IUPAC Name |

2-morpholin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMNFLGCFFCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518127 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86967-55-7 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。